REACTION_CXSMILES
|
[Mg].[O:2]([CH2:20][C:21]1[CH:22]=[C:23](Br)[CH:24]=[CH:25][CH:26]=1)[Si:3]([C:16]([CH3:19])([CH3:18])[CH3:17])([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Cl-].[NH4+].C1C[O:33][CH2:32]C1>>[O:2]([CH2:20][C:21]1[CH:22]=[C:23]([CH:24]=[CH:25][CH:26]=1)[CH2:32][OH:33])[Si:3]([C:16]([CH3:19])([CH3:18])[CH3:17])([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O([Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C)CC=1C=C(C=CC1)Br
|
Name
|
p-formaldehyde
|
Quantity
|
2.98 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
which was then flame-dried under vacuum
|
Type
|
ADDITION
|
Details
|
An argon atmosphere was introduced
|
Type
|
ADDITION
|
Details
|
anhydrous THF (30 mL) and dibromoethane (approx. 0.1 mL) were added
|
Type
|
TEMPERATURE
|
Details
|
the entire reaction solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 19 h
|
Duration
|
19 h
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted twice with diethyl ether
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 19.1 g of a clear, yellow liquid
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
by column chromatography (10:1 ratio silica gel/crude product; gradient elution with 10% to 30% ethyl acetate/hexanes)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O([Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C)CC=1C=C(CO)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.9 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |